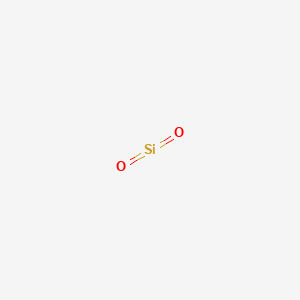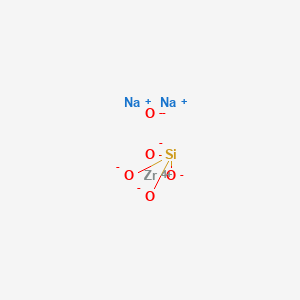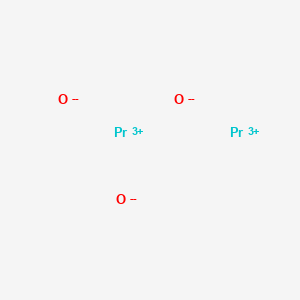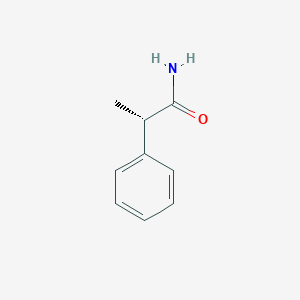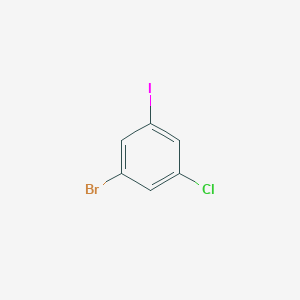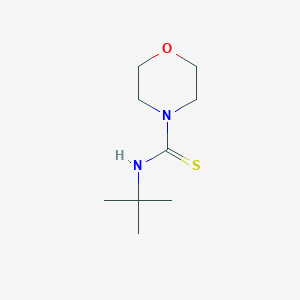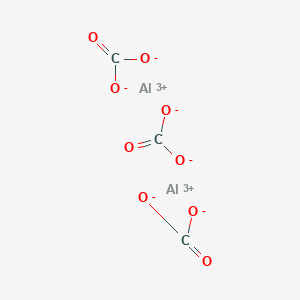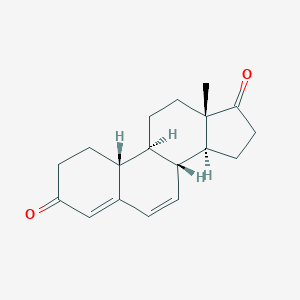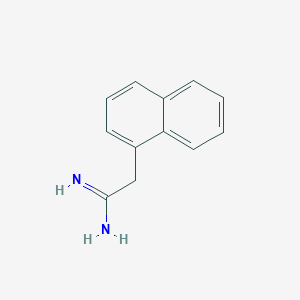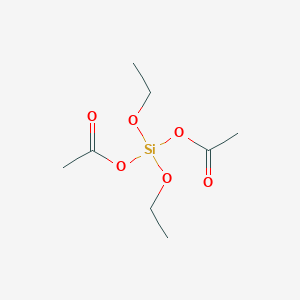
Diacetoxydiethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetoxydiethoxysilane (DADES) is a chemical compound that is commonly used in scientific research. It is a silane coupling agent that is used to improve the adhesion between organic and inorganic materials. DADES has a wide range of applications in the fields of chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Diacetoxydiethoxysilane has a wide range of applications in scientific research. It is commonly used as a coupling agent to improve the adhesion between organic and inorganic materials. This is especially useful in the field of materials science where researchers are developing new materials with unique properties. Diacetoxydiethoxysilane can also be used as a surface modifier to improve the wettability of surfaces. This is useful in the field of microfluidics where researchers are developing lab-on-a-chip devices.
Wirkmechanismus
The mechanism of action of Diacetoxydiethoxysilane is based on its ability to form covalent bonds with both organic and inorganic materials. Diacetoxydiethoxysilane contains two acetoxy groups which can react with hydroxyl groups on the surface of organic materials. It also contains two ethoxy groups which can react with silanol groups on the surface of inorganic materials. This results in the formation of a stable covalent bond between the two materials, improving their adhesion.
Biochemische Und Physiologische Effekte
There are currently no known biochemical or physiological effects of Diacetoxydiethoxysilane. It is considered to be a relatively safe chemical compound when handled properly. However, it is important to follow proper safety protocols when working with Diacetoxydiethoxysilane as it can be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Diacetoxydiethoxysilane in lab experiments is its ability to improve the adhesion between organic and inorganic materials. This is especially useful when developing new materials with unique properties. However, there are also some limitations to using Diacetoxydiethoxysilane. For example, it can be difficult to control the reaction between Diacetoxydiethoxysilane and the surface of the material being modified. This can result in uneven coating or poor adhesion.
Zukünftige Richtungen
There are many future directions for research involving Diacetoxydiethoxysilane. One area of research is the development of new materials with unique properties. Researchers are currently exploring the use of Diacetoxydiethoxysilane as a coupling agent for the development of new materials such as self-healing polymers and biocompatible materials. Another area of research is the use of Diacetoxydiethoxysilane in the field of microfluidics. Researchers are developing new lab-on-a-chip devices that use Diacetoxydiethoxysilane as a surface modifier to improve the wettability of surfaces.
Conclusion
In conclusion, Diacetoxydiethoxysilane is a useful chemical compound that has a wide range of applications in scientific research. It is commonly used as a coupling agent to improve the adhesion between organic and inorganic materials. Diacetoxydiethoxysilane has a relatively safe profile when handled properly. There are many future directions for research involving Diacetoxydiethoxysilane, including the development of new materials with unique properties and the use of Diacetoxydiethoxysilane in the field of microfluidics.
Synthesemethoden
Diacetoxydiethoxysilane can be synthesized through the reaction of acetic anhydride and diethoxydimethylsilane. The reaction is typically carried out at room temperature and in the presence of a catalyst such as hydrochloric acid. The resulting product is a clear liquid that is soluble in organic solvents such as ethanol and acetone.
Eigenschaften
CAS-Nummer |
13170-18-8 |
|---|---|
Produktname |
Diacetoxydiethoxysilane |
Molekularformel |
C8H16O6Si |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
[acetyloxy(diethoxy)silyl] acetate |
InChI |
InChI=1S/C8H16O6Si/c1-5-11-15(12-6-2,13-7(3)9)14-8(4)10/h5-6H2,1-4H3 |
InChI-Schlüssel |
ZQSAMWXOYNJGII-UHFFFAOYSA-N |
SMILES |
CCO[Si](OCC)(OC(=O)C)OC(=O)C |
Kanonische SMILES |
CCO[Si](OCC)(OC(=O)C)OC(=O)C |
Andere CAS-Nummern |
13170-18-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



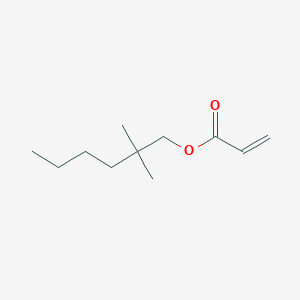
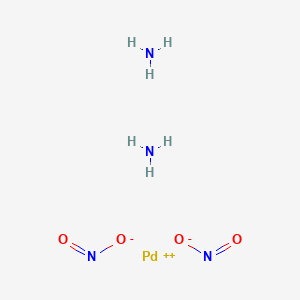
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)
